Cas no 2228415-92-5 (1-(3-methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile)

1-(3-methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile 化学的及び物理的性質
名前と識別子
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- 1-(3-methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
- 2228415-92-5
- EN300-1767592
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- インチ: 1S/C11H10N2O2/c1-15-9-3-2-4-13-10(9)11(7-12)5-8(14)6-11/h2-4H,5-6H2,1H3
- InChIKey: GXMWQDLXYPCOSI-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(C#N)(C2C(=CC=CN=2)OC)C1
計算された属性
- せいみつぶんしりょう: 202.074227566g/mol
- どういたいしつりょう: 202.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 63Ų
1-(3-methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1767592-0.1g |
1-(3-methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |
2228415-92-5 | 0.1g |
$1081.0 | 2023-09-20 | ||
Enamine | EN300-1767592-0.05g |
1-(3-methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |
2228415-92-5 | 0.05g |
$1032.0 | 2023-09-20 | ||
Enamine | EN300-1767592-10g |
1-(3-methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |
2228415-92-5 | 10g |
$5283.0 | 2023-09-20 | ||
Enamine | EN300-1767592-10.0g |
1-(3-methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |
2228415-92-5 | 10g |
$5283.0 | 2023-06-03 | ||
Enamine | EN300-1767592-0.5g |
1-(3-methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |
2228415-92-5 | 0.5g |
$1180.0 | 2023-09-20 | ||
Enamine | EN300-1767592-2.5g |
1-(3-methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |
2228415-92-5 | 2.5g |
$2408.0 | 2023-09-20 | ||
Enamine | EN300-1767592-0.25g |
1-(3-methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |
2228415-92-5 | 0.25g |
$1131.0 | 2023-09-20 | ||
Enamine | EN300-1767592-1.0g |
1-(3-methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |
2228415-92-5 | 1g |
$1229.0 | 2023-06-03 | ||
Enamine | EN300-1767592-5.0g |
1-(3-methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |
2228415-92-5 | 5g |
$3562.0 | 2023-06-03 | ||
Enamine | EN300-1767592-1g |
1-(3-methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |
2228415-92-5 | 1g |
$1229.0 | 2023-09-20 |
1-(3-methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile 関連文献
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1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
1-(3-methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrileに関する追加情報
1-(3-Methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile: A Comprehensive Overview
The compound CAS No. 2228415-92-5, commonly referred to as 1-(3-methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a pyridine ring substituted with a methoxy group and a cyclobutane ring containing a ketone and a nitrile functional group. The integration of these functional groups imparts the molecule with distinct chemical properties, making it an interesting subject for research and development.
Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery and material science. The pyridine ring is known for its aromatic stability and ability to participate in various chemical reactions, while the cyclobutane ring introduces strain and reactivity, making it a versatile building block for synthesizing complex molecules. The presence of the methoxy group further enhances the molecule's solubility and bioavailability, which are critical factors in pharmaceutical applications.
In terms of synthesis, researchers have employed various strategies to construct this compound efficiently. One notable approach involves the use of transition metal-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to assemble the pyridine ring with the cyclobutane moiety. This method not only ensures high yields but also allows for precise control over the stereochemistry of the product. Additionally, advancements in asymmetric catalysis have enabled the synthesis of enantiomerically pure versions of this compound, which are invaluable for pharmacological studies.
The chemical properties of 1-(3-methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile have been extensively studied using computational chemistry tools. Quantum mechanical calculations have revealed that the molecule exhibits significant conjugation between the pyridine ring and the nitrile group, which influences its electronic properties. These insights have been instrumental in designing derivatives with tailored electronic characteristics for specific applications.
In terms of applications, this compound has shown promise in several areas. In drug discovery, it has been evaluated as a potential lead compound for treating various diseases, including cancer and neurodegenerative disorders. Its ability to modulate key biological targets, such as kinases and G-protein coupled receptors (GPCRs), makes it a valuable candidate for further preclinical studies. Moreover, its structural versatility allows for easy modification to optimize pharmacokinetic properties.
Beyond pharmaceuticals, this compound has also found applications in material science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Researchers have explored its ability to act as an electron-deficient acceptor material in organic photovoltaic devices, where it has demonstrated promising performance in terms of charge transport and device stability.
In agricultural chemistry, this compound has been investigated as a potential herbicide or fungicide due to its ability to inhibit key enzymes involved in plant growth and fungal metabolism. Initial bioassays have shown moderate activity against model organisms, suggesting that further optimization could yield effective agrochemical agents.
The environmental impact of this compound is another area of interest. Researchers have assessed its biodegradability under various conditions and found that it undergoes slow degradation under aerobic conditions. This information is crucial for evaluating its potential risks to ecosystems and guiding responsible use in industrial applications.
In conclusion, CAS No. 2228415-92-5, or 1-(3-methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile, represents a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic methodologies and computational chemistry, positions it as a valuable tool for addressing contemporary challenges in science and technology.
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